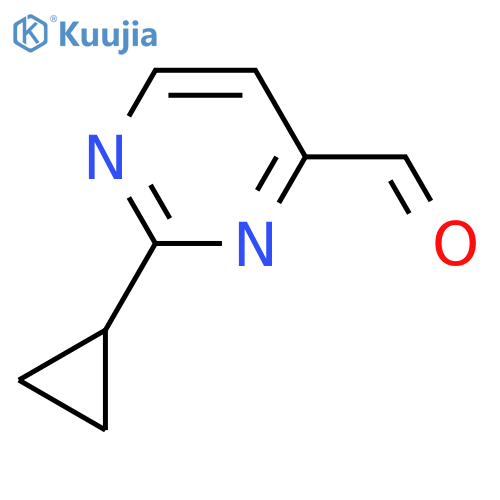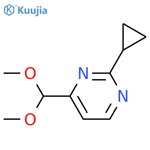- Phosphomolybdic acid promoted Kabachnik-Fields reaction: an efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde, Tetrahedron Letters, 2014, 55(22), 3336-3339
Cas no 948549-81-3 (2-Cyclopropylpyrimidine-4-carbaldehyde)

948549-81-3 structure
商品名:2-Cyclopropylpyrimidine-4-carbaldehyde
CAS番号:948549-81-3
MF:C8H8N2O
メガワット:148.16192150116
CID:69644
2-Cyclopropylpyrimidine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropylpyrimidine-4-carbaldehyde
- 2-Cyclopropyl-pyrimidine-4-carbaldehyde
- C8H8N2O
- AC-890
- 2-Cyclopropyl-4-pyrimidinecarboxaldehyde (ACI)
- 2-Cyclopropylpyrimidine-4-carboxaldehyde
-
- インチ: 1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2
- InChIKey: SVBFPFJYLGEEEH-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CN=C(C2CC2)N=1
計算された属性
- せいみつぶんしりょう: 148.06400
- どういたいしつりょう: 148.064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8A^2
じっけんとくせい
- 密度みつど: 1.282
- ふってん: 272.89°C at 760 mmHg
- フラッシュポイント: 122.964°C
- 屈折率: 1.632
- PSA: 42.85000
- LogP: 1.16650
2-Cyclopropylpyrimidine-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C272250-50mg |
2-Cyclopropylpyrimidine-4-carbaldehyde |
948549-81-3 | 50mg |
$ 145.00 | 2022-04-01 | ||
| TRC | C272250-100mg |
2-Cyclopropylpyrimidine-4-carbaldehyde |
948549-81-3 | 100mg |
$ 240.00 | 2022-04-01 | ||
| Ambeed | A591436-1g |
2-Cyclopropyl-pyrimidine-4-carbaldehyde |
948549-81-3 | 98+% | 1g |
$1808.0 | 2024-04-16 | |
| A2B Chem LLC | AB61985-1g |
2-Cyclopropyl-pyrimidine-4-carbaldehyde |
948549-81-3 | 1g |
$1227.00 | 2024-07-18 |
2-Cyclopropylpyrimidine-4-carbaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
2-Cyclopropylpyrimidine-4-carbaldehyde Raw materials
2-Cyclopropylpyrimidine-4-carbaldehyde Preparation Products
2-Cyclopropylpyrimidine-4-carbaldehyde 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
948549-81-3 (2-Cyclopropylpyrimidine-4-carbaldehyde) 関連製品
- 944901-13-7(2-(propan-2-yl)pyrimidine-4-carbaldehyde)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:948549-81-3)2-Cyclopropylpyrimidine-4-carbaldehyde

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:948549-81-3)2-Cyclopropylpyrimidine-4-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):1627.0
